molecular formula C8H4F4INO B14212121 Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- CAS No. 784183-55-7

Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)-

Cat. No.: B14212121
CAS No.: 784183-55-7
M. Wt: 333.02 g/mol
InChI Key: FHVWNPXJGSELMU-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- is a fluorinated organic compound with the molecular formula C8H4F4INO. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- typically involves the reaction of 4-fluoro-2-iodoaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2,2,2-trifluoro-N-phenyl-: Similar structure but lacks the iodine and additional fluorine atoms.

    Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-: Similar structure but lacks the iodine atom.

    Fluoroacetamide: Contains a fluorine atom but lacks the trifluoro and iodophenyl groups.

Uniqueness

Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- is unique due to the presence of both trifluoromethyl and iodophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

784183-55-7

Molecular Formula

C8H4F4INO

Molecular Weight

333.02 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)acetamide

InChI

InChI=1S/C8H4F4INO/c9-4-1-2-6(5(13)3-4)14-7(15)8(10,11)12/h1-3H,(H,14,15)

InChI Key

FHVWNPXJGSELMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)NC(=O)C(F)(F)F

Origin of Product

United States

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